(S)-4-(hydroxymethyl)azetidin-2-one
Overview
Description
Azetidin-2-one, a four-membered cyclic lactam (β-lactam) skeleton, has been recognized as a useful building block for the synthesis of a large number of organic molecules . It is used in the synthesis of a variety of β-lactam antibiotics . The strain energy associated with it is exploited in the synthesis of these molecules .
Synthesis Analysis
Azetidin-2-ones have been synthesized using enantiomerically pure β-lactams as versatile intermediates for the synthesis of aromatic β-amino acids and their derivatives, peptides, polyamines, polyamino alcohols, amino sugars, and polyamino ethers . The development of methodologies based on the β-lactam nucleus is now referred to as the β-lactam synthon methods . The synthesis of azetidin-2-ones with a completely heterogeneous catalysis has also been reported .Molecular Structure Analysis
Azetidin-2-one is a four-membered cyclic lactam (β-lactam) skeleton . It is used as a building block for the synthesis of a large number of organic molecules .Chemical Reactions Analysis
The selective bond cleavage of the strained ring of azetidin-2-ones, coupled with further interesting transformation, renders this molecule as a powerful building block . This provides access to diverse structural types of synthetic target molecules lacking a β-lactam ring structure .Physical and Chemical Properties Analysis
The absolute configuration of a relatively large and conformationally flexible chiral compound, 3-(1′-hydroxyethyl)-1-(3′-phenylpropanoyl)-azetidin-2-one, has been determined using Vibrational Circular Dichroism (VCD) spectroscopy, Optical Rotation Dispersion (ORD), and Electronic Circular Dichroism (ECD) .Mechanism of Action
Future Directions
Azetidin-2-ones have been recognized for their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . Spiro heterocycles such as spiro-azetidin-2-one have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . This suggests that future research may continue to explore the potential of azetidin-2-ones in medicinal chemistry.
Properties
IUPAC Name |
(4S)-4-(hydroxymethyl)azetidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUSUDPOSFRAEO-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC1=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449926 | |
Record name | (4S)-4-(hydroxymethyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72776-07-9 | |
Record name | (4S)-4-(hydroxymethyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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